molecular formula C7HF4IO2 B15295890 2,3,5,6-Tetrafluoro-4-iodobenzoic acid

2,3,5,6-Tetrafluoro-4-iodobenzoic acid

Katalognummer: B15295890
Molekulargewicht: 319.98 g/mol
InChI-Schlüssel: IPBIQLSWJVGNAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,5,6-Tetrafluoro-4-iodobenzoic acid is a fluorinated aromatic compound with the molecular formula C7HF4IO2 and a molecular weight of 319.98 g/mol This compound is characterized by the presence of four fluorine atoms and one iodine atom attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluoro-4-iodobenzoic acid typically involves the iodination of 2,3,5,6-tetrafluorobenzoic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar iodination reactions with optimized reaction conditions to maximize yield and purity. Industrial processes would also incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,5,6-Tetrafluoro-4-iodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can lead to different functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

2,3,5,6-Tetrafluoro-4-iodobenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3,5,6-tetrafluoro-4-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The presence of fluorine atoms enhances the compound’s reactivity and stability, while the iodine atom can participate in various chemical transformations. The specific pathways and molecular targets would depend on the context of its application, such as in drug development or material science .

Vergleich Mit ähnlichen Verbindungen

  • 2,3,4,5-Tetrafluoro-6-iodobenzoic acid
  • 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid
  • 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid

Comparison: Compared to these similar compounds, 2,3,5,6-tetrafluoro-4-iodobenzoic acid is unique due to the specific positioning of the iodine atom and the combination of fluorine atoms. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields .

Eigenschaften

Molekularformel

C7HF4IO2

Molekulargewicht

319.98 g/mol

IUPAC-Name

2,3,5,6-tetrafluoro-4-iodobenzoic acid

InChI

InChI=1S/C7HF4IO2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14)

InChI-Schlüssel

IPBIQLSWJVGNAI-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(C(=C1F)F)I)F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.